molecular formula C10H14N2O B14147047 2-[(Pyrrolidin-2-yl)methoxy]pyridine CAS No. 933701-75-8

2-[(Pyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B14147047
CAS No.: 933701-75-8
M. Wt: 178.23 g/mol
InChI Key: GCSIIAQHFHXSCJ-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-2-carboxaldehyde and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyrrolidine-pyridine compounds .

Scientific Research Applications

2-[(Pyrrolidin-2-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyrrolidin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new molecules with tailored biological activities .

Properties

CAS No.

933701-75-8

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)pyridine

InChI

InChI=1S/C10H14N2O/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h1-2,5-6,9,11H,3-4,7-8H2

InChI Key

GCSIIAQHFHXSCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC=CC=N2

Origin of Product

United States

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